N-benzyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11(14-8-9-4-2-1-3-5-9)6-10-7-12(18)16-13(19)15-10/h1-5,7H,6,8H2,(H,14,17)(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQCRFANJFLWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149015 | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(phenylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-84-1 | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(phenylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(phenylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-benzyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant studies surrounding this compound, supported by data tables and case studies.
Synthesis
The compound is synthesized through a series of chemical reactions involving 2-mercapto-6-oxo-1,6-dihydropyrimidine derivatives. The general synthetic route involves the reaction of 2-mercapto derivatives with acetamides, leading to the formation of the target compound. The synthesis has been optimized to yield high purity and significant quantities suitable for biological testing.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Several studies have evaluated its activity against various bacterial strains using methods such as agar well diffusion assays.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 25 |
| Escherichia coli | 18 | 30 |
| Bacillus subtilis | 22 | 20 |
| Salmonella typhi | 15 | 40 |
The compound showed significant antibacterial activity comparable to standard antibiotics such as levofloxacin. Notably, it demonstrated lower minimum inhibitory concentration (MIC) values against certain strains, indicating its potential as an effective antibacterial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the inhibition of specific signaling pathways related to cell survival.
Case Study: Anticancer Activity Evaluation
A study conducted on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) demonstrated that treatment with this compound resulted in:
- Significant reduction in cell viability (up to 70% at higher concentrations).
- Induction of apoptosis , characterized by increased caspase activity.
- Cell cycle arrest at the G0/G1 phase.
These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of bacterial enzyme systems , disrupting metabolic pathways essential for bacterial growth.
- Induction of oxidative stress in cancer cells , leading to apoptosis.
- Interaction with cellular receptors , potentially modulating signaling pathways involved in cell proliferation and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
